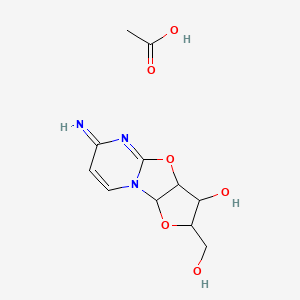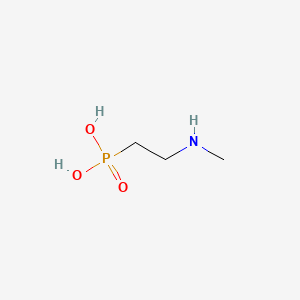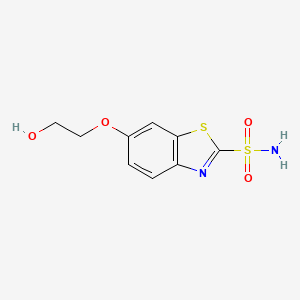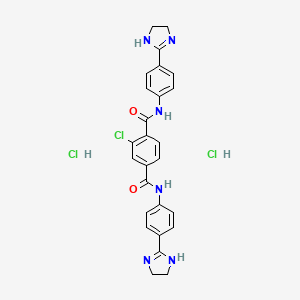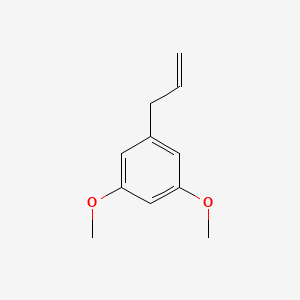
3-(3,5-Dimethoxyphenyl)-1-propene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3,5-Dimethoxyphenyl)-1-propene often involves complex reactions. For example, the synthesis of similar compounds has been achieved through methods such as acid treatment and crystallography, showcasing the intricate processes involved in creating these substances (Li, Lundquist, & Stomberg, 1996).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-(3,5-Dimethoxyphenyl)-1-propene has been studied using techniques like X-ray crystallography and NMR spectroscopy. These studies reveal detailed insights into the arrangement of atoms and the conformations of molecules, which are crucial for understanding the compound's reactivity and properties (Jasinski et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of 3-(3,5-Dimethoxyphenyl)-1-propene derivatives are influenced by the presence of substituent groups and the molecular structure. Studies have shown that electron-donating groups can significantly affect the π-delocalization within the molecule, leading to various chromic effects and solid-state emissions (Galer et al., 2014).
Wissenschaftliche Forschungsanwendungen
Catalyst in Lignin Oxidation
3-(3,5-Dimethoxyphenyl)-1-propene has been used as a model compound in studying the reactivity of lignin towards hydrogen peroxide, catalyzed by specific manganese complexes. This research is significant in understanding lignin's reactivity and potential applications in biorefinery processes (Cui, Chen, Gratzl, & Patt, 1999).
X-ray Crystallography and NMR Spectroscopy
Investigations involving 3-(3,5-Dimethoxyphenyl)-1-propene have contributed to the field of X-ray crystallography and NMR spectroscopy, enhancing our understanding of molecular structures and bond nature in certain compounds (Li, Lundquist, & Stomberg, 1996).
Chalcone Studies
Research on 3-(3,5-Dimethoxyphenyl)-1-propene contributes to the broader understanding of chalcones, which are important in various chemical reactions and have potential applications in medicinal chemistry (Jasinski et al., 2010).
Role in Fungal Laccase-Catalyzed Oxidation
This compound has been used to study the role of fungal laccases in catalyzing oxidation, contributing to our understanding of enzymatic reactions and their potential industrial applications (Chen et al., 2000).
Propene/Ethylene Copolymerization
3-(3,5-Dimethoxyphenyl)-1-propene has relevance in the field of copolymerization, specifically in studies focusing on catalyst regioselectivity for the industrial production of isotactic polypropylene (Busico et al., 2004).
Enantioselective Synthesis of Catechin Diastereomers
The compound has been utilized in the enantioselective synthesis of catechin diastereomers, adding value to the field of organic synthesis and medicinal chemistry (Rensburg, Heerden, Bezuidenhoudt, & Ferreira, 1997).
Safety And Hazards
The safety and hazards of “3-(3,5-Dimethoxyphenyl)-1-propene” are not well-documented. However, related compounds such as “(3,4-Dimethoxyphenyl)acetic acid” have safety data sheets available that recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed1011.
Zukünftige Richtungen
The future directions for the study of “3-(3,5-Dimethoxyphenyl)-1-propene” are not well-documented. However, related compounds such as “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-one” and “3-(3,5-Dimethoxyphenyl)propanal” have been synthesized and studied, indicating potential areas of future research45.
Eigenschaften
IUPAC Name |
1,3-dimethoxy-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCNNBWHOVQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335374 | |
| Record name | 1-Allyl-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-1-propene | |
CAS RN |
64118-89-4 | |
| Record name | 1-Allyl-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)
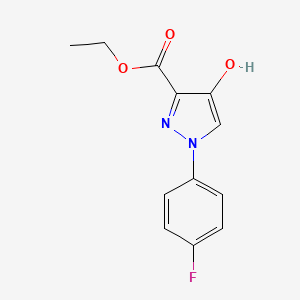
![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)
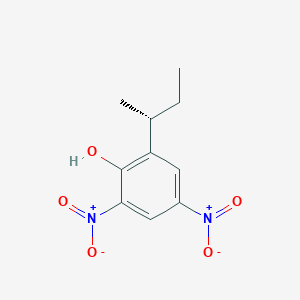
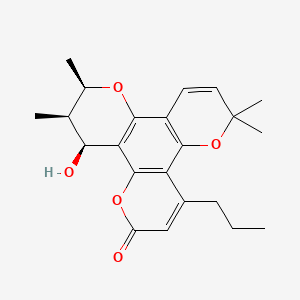
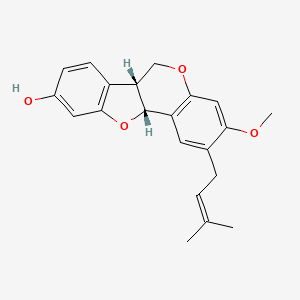
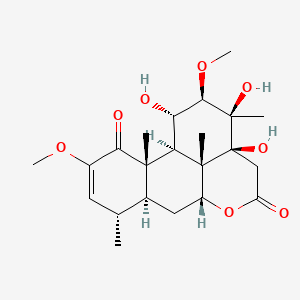
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
